molecular formula C34H34N4O3S3 B2765727 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 681435-72-3

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2765727
CAS RN: 681435-72-3
M. Wt: 642.85
InChI Key: UWBCYNIMPQVWOB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C34H34N4O3S3 and its molecular weight is 642.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimalarial and Antiviral Properties

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have shown promise in antimalarial applications. A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including compounds with benzo[d]thiazol-2-yl) moieties, which exhibited significant in vitro antimalarial activity and favorable ADMET properties (Fahim & Ismael, 2021).

Cancer Research

The compound's derivatives have been explored for their potential in cancer research. In a study by Borzilleri et al. (2006), substituted benzamides, including those with a thiazol-5-ylmethyl group, were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Synthesis of Heterocyclic Compounds

This compound's derivatives are valuable in synthesizing various heterocyclic compounds. Qian et al. (2017) reported a method for the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals, using N-(hetero)arylthioamides (Qian, Li, Song, & Xu, 2017).

Environmental and Biological Sciences

Derivatives of this compound have applications in environmental and biological sciences. Wang et al. (2012) developed a fluorescent probe using a similar molecular structure for selective discrimination of thiophenols, which is significant in environmental monitoring (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O3S3/c1-23-9-7-8-19-38(23)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-5-6-13-29(28)42-33)27-18-20-37(22-30(27)43-34)21-24-10-3-2-4-11-24/h2-6,10-17,23H,7-9,18-22H2,1H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBCYNIMPQVWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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